molecular formula C20H21NO4S B14990873 N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide

N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide

Cat. No.: B14990873
M. Wt: 371.5 g/mol
InChI Key: GAEUHHOTBZVZGT-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide (ID: D220-0089) is a substituted acetamide featuring dual heterocyclic moieties: a furan-2-ylmethyl group and a 3-methylthiophen-2-ylmethyl group. Its molecular formula is C₂₀H₂₁NO₄S (Mol. Wt.: 371.45 g/mol), with a 4-methoxyphenoxy substituent on the acetamide backbone .

Properties

Molecular Formula

C20H21NO4S

Molecular Weight

371.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide

InChI

InChI=1S/C20H21NO4S/c1-15-9-11-26-19(15)13-21(12-18-4-3-10-24-18)20(22)14-25-17-7-5-16(23-2)6-8-17/h3-11H,12-14H2,1-2H3

InChI Key

GAEUHHOTBZVZGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The target compound shares structural similarities with several acetamide derivatives, differing primarily in substituents on the phenoxy ring, heterocyclic moieties, or additional functional groups. Below is a comparative analysis:

Compound Name (ID/CAS) Molecular Formula Mol. Wt. (g/mol) Key Substituents/Features Biological Activity/Notes Reference
N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide (D220-0089) C₂₀H₂₁NO₄S 371.45 4-Methoxyphenoxy, furan-2-ylmethyl, 3-methylthiophene Not reported; inferred solubility from methoxy group
2-(4-Bromophenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide (BH52448) C₁₉H₁₈BrNO₃S 420.32 4-Bromophenoxy Not reported; bromo substituent may enhance lipophilicity
2-(2-Chlorophenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide (BH52449) C₂₀H₁₇ClFNO₃ 373.81 2-Chlorophenoxy, 3-fluorobenzyl Not reported; chloro/fluoro groups may affect reactivity
N-[(Furan-2-yl)methyl]-2-(4-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide (D220-0080) C₂₀H₂₁NO₃S 355.45 4-Methylphenoxy Not reported; methyl group reduces polarity
2-[(2-Furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide C₁₄H₁₄N₂O₂S 274.34 Thioxo group, 4-methylphenyl Potential thiol reactivity; structural analog for metal chelation
2-((4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methylphenyl)acetamide C₁₈H₂₀N₄O₂S₂ 396.51 Triazole ring, ethyl group Not reported; triazole may confer antimicrobial activity

Key Observations:

Substituent Effects on Physicochemical Properties: The 4-methoxyphenoxy group in the target compound likely enhances solubility compared to bromo (BH52448) or chloro (BH52449) analogs due to the electron-donating methoxy group .

Heterocyclic Influence :

  • Furan and thiophene moieties are common in bioactive molecules due to their aromaticity and metabolic stability. The 3-methylthiophene in the target compound may improve pharmacokinetic profiles compared to simpler alkyl chains .
  • Triazole-containing analogs () often exhibit antimicrobial or anti-inflammatory properties, suggesting that similar activities could be explored for the target compound .

Substituents like methoxy or bromo may influence reaction efficiency due to steric or electronic effects.

Research Findings and Implications

  • Biological Potential: Compounds with sulfonamide () or thiazolidinone () substituents demonstrate antimicrobial and anti-exudative activities. The target compound’s methoxy and heterocyclic groups position it as a candidate for similar studies .
  • Structural Versatility : The acetamide scaffold allows modular substitution, enabling optimization for target-specific applications (e.g., enzyme inhibition or receptor binding) .

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